6-(3-Methyl-1H-pyrazol-1-YL)pyridine-3-carbaldehyde
CAS No.:
Cat. No.: VC17521998
Molecular Formula: C10H9N3O
Molecular Weight: 187.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9N3O |
|---|---|
| Molecular Weight | 187.20 g/mol |
| IUPAC Name | 6-(3-methylpyrazol-1-yl)pyridine-3-carbaldehyde |
| Standard InChI | InChI=1S/C10H9N3O/c1-8-4-5-13(12-8)10-3-2-9(7-14)6-11-10/h2-7H,1H3 |
| Standard InChI Key | ABRLPFJELIVQFE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C=C1)C2=NC=C(C=C2)C=O |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a pyridine ring (a six-membered aromatic ring with one nitrogen atom) substituted at the 3-position with an aldehyde group (-CHO) and at the 6-position with a 3-methylpyrazole moiety. The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, with a methyl group at the 3-position. This arrangement creates a planar, conjugated system that enhances electronic delocalization, as evidenced by spectroscopic data.
Molecular Geometry
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Bond lengths: The C-N bonds in the pyrazole ring measure approximately 1.34–1.38 Å, typical for aromatic nitrogen heterocycles.
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Dihedral angles: The pyrazole and pyridine rings are nearly coplanar, with a dihedral angle of <10°, facilitating π-orbital overlap.
Electronic Properties
The aldehyde group acts as an electron-withdrawing group, polarizing the pyridine ring and increasing electrophilicity at the 2- and 4-positions. This electronic profile is critical for its reactivity in nucleophilic substitution reactions.
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molar Mass | 187.20 g/mol | |
| Melting Point | 152–154°C (estimated) | |
| LogP (Octanol-Water) | 1.51 | |
| Solubility in Water | 2.65 mg/mL |
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis typically begins with the coupling of 3-methylpyrazole to 6-chloropyridine-3-carbaldehyde via a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 6-position of pyridine is displaced by the pyrazole nitrogen under basic conditions.
Representative Reaction Scheme
Advanced Techniques
Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 30 minutes at 150°C) while improving yields by 15–20% compared to conventional heating. Continuous flow reactors further enhance scalability, achieving >90% conversion with residence times under 5 minutes.
Table 2: Optimization of Synthesis Conditions
| Parameter | Conventional Method | Microwave-Assisted |
|---|---|---|
| Reaction Time | 6–8 hours | 30 minutes |
| Yield | 65–70% | 80–85% |
| Energy Consumption | High | Moderate |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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NMR (400 MHz, CDCl):
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NMR:
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Aldehyde carbon: δ 192.1 ppm.
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Pyridine C-3: δ 150.2 ppm.
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Infrared (IR) Spectroscopy
Strong absorption at 1705 cmcorresponds to the aldehyde C=O stretch, while peaks at 1580 cmand 1450 cmarise from pyridine and pyrazole ring vibrations.
| Parameter | Value |
|---|---|
| GI Absorption | High |
| BBB Permeability | Moderate |
| CYP450 Inhibition | CYP1A2 (IC = 4.2 µM) |
Comparative Analysis with Structural Analogs
6-(4-Methoxy-1H-pyrazol-1-yl)pyridine-3-carbaldehyde
The methoxy substituent in this analog increases hydrophilicity (LogP = 1.39 vs. 1.51) but reduces CDK2 binding affinity by 40% due to steric hindrance.
Methyl 6-(1H-pyrazol-1-yl)pyridine-3-carboxylate
Replacing the aldehyde with a methyl ester group abolishes antimicrobial activity, underscoring the aldehyde’s role in target engagement .
Industrial and Research Applications
Pharmaceutical Intermediate
Used in the synthesis of kinase inhibitors and EGFR antagonists, with patent filings highlighting its role in 12 clinical-stage compounds.
Materials Science
Serves as a ligand in luminescent iridium(III) complexes for OLEDs, achieving a quantum yield of 0.42.
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